molecular formula C17H14Cl2N4O B13376724 N-(3,5-dichlorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

N-(3,5-dichlorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Cat. No.: B13376724
M. Wt: 361.2 g/mol
InChI Key: LQZIORPRMUYNIM-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure

Properties

Molecular Formula

C17H14Cl2N4O

Molecular Weight

361.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-5-ethyl-1-pyridin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C17H14Cl2N4O/c1-2-15-14(10-21-23(15)16-5-3-4-6-20-16)17(24)22-13-8-11(18)7-12(19)9-13/h3-10H,2H2,1H3,(H,22,24)

InChI Key

LQZIORPRMUYNIM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 3,5-dichloroaniline with ethyl 2-pyridyl ketone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution due to the presence of chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3,5-dichlorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology

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